Methyl 2-(3,4-difluorophenyl)propanoate

Description

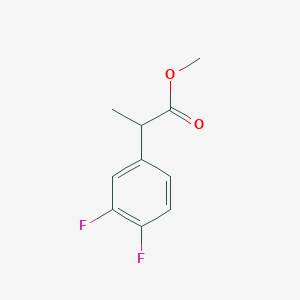

Methyl 2-(3,4-difluorophenyl)propanoate is an organic compound characterized by a propanoate ester backbone substituted with a 3,4-difluorophenyl group at the second carbon. Its molecular formula is C₁₀H₁₀F₂O₂, with a molecular weight of 200.18 g/mol. This compound is of interest in medicinal and synthetic chemistry due to fluorine’s role in enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

methyl 2-(3,4-difluorophenyl)propanoate |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |

InChI Key |

OGEBBTCUCBIRRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3,4-difluorophenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 3,4-difluorophenylpropanoic acid is reacted with methyl iodide in the presence of a palladium catalyst and a base .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-difluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 3,4-Difluorophenylpropanoic acid.

Reduction: 3,4-Difluorophenylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,4-difluorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(3,4-difluorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(3,4-difluorophenyl)propanoate can be contextualized against analogs with variations in substituents or ester groups. Below is a comparative analysis based on available data and structural analogs:

Structural and Functional Comparisons

2.1.1 Substituent Effects

- This compound vs. Methyl 3-(3,4-dihydroxyphenyl)propanoate (CID 74336856): Substituents: Fluorine (electron-withdrawing) vs. hydroxyl (electron-donating) groups. Key Differences:

- Lipophilicity : Fluorine increases lipophilicity (logP ≈ 2.1) compared to hydroxylated analogs (logP ≈ 1.2), enhancing membrane permeability .

- Hydrogen Bonding : Hydroxyl groups in CID 74336856 enable strong hydrogen-bond interactions with proteins (e.g., SARS-CoV-2 Mpro and S protein), contributing to its multi-target inhibitory activity . In contrast, fluorine’s weaker hydrogen-bond acceptor capacity may reduce target affinity but improve metabolic stability.

2.1.2 Ester Group Variations

- Methyl Ester vs. Ethyl or Propyl Esters :

- Metabolic Stability : Methyl esters are generally hydrolyzed faster by esterases than bulkier ethyl/propyl esters, but fluorination may slow degradation.

- Solubility : Methyl esters exhibit slightly higher aqueous solubility compared to longer-chain analogs.

Hypothetical Analogs and Trends

- Chlorinated Analogs (e.g., Methyl 2-(3,4-dichlorophenyl)propanoate): Chlorine’s larger atomic radius and polarizability may enhance halogen bonding but increase molecular weight and toxicity risks.

Table 1: Comparative Properties of this compound and Analogs

Research Findings and Implications

- Computational Insights: Molecular docking and dynamics simulations (as applied to CID 74336856 ) suggest that substituent polarity significantly impacts binding modes. For this compound, hydrophobic interactions with protein pockets (e.g., enzymatic active sites) may dominate over polar interactions.

- Synthetic Feasibility : Fluorinated compounds often require specialized fluorination techniques (e.g., Balz-Schiemann reaction), whereas hydroxylated analogs like CID 74336856 are derived from natural product scaffolds.

Biological Activity

Methyl 2-(3,4-difluorophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H12F2O2 and a molecular weight of approximately 220.21 g/mol. The compound features a methyl ester functional group and a difluorophenyl substituent, which are critical to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H12F2O2 |

| Molecular Weight | 220.21 g/mol |

| Functional Groups | Methyl ester, difluorophenyl |

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Compounds with similar structures have been shown to target specific enzymes, such as carbonic anhydrase II, which plays a role in physiological processes including respiration and acid-base balance.

Enzyme Interactions

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Substrate Activity : The compound may also serve as a substrate for enzymes that facilitate biochemical reactions related to amino acid metabolism.

Cellular Effects

Research indicates that this compound can influence cellular processes such as:

- Cell Signaling : Modulation of pathways involved in cell growth and differentiation.

- Gene Expression : Alterations in gene expression patterns due to enzyme interactions.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as enhanced enzyme activity.

- High Doses : Potential toxicity or adverse effects on metabolic functions.

Case Studies and Research Findings

- Synthesis and Characterization : A study highlighted the synthesis of this compound as a precursor for biologically active compounds, emphasizing its role in drug development.

- Pharmacological Applications : Research indicates potential applications in treating diseases due to its structural features that influence biological activity .

- Interaction Studies : Future studies using molecular docking techniques are recommended to elucidate the detailed mechanisms of action and binding affinities with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.